6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
TH1760 is a potent and selective inhibitor of NUDIX-type 15 (NUDT15), an enzyme involved in the metabolism of nucleotides. This compound has shown significant potential in enhancing the anti-leukemia effects of thiopurines by increasing the accumulation of 6-thio- (d) GTP in nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of TH1760 is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TH1760 undergoes several types of chemical reactions, including:
Oxidation: TH1760 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in TH1760, altering its activity.
Substitution: TH1760 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
TH1760 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of NUDIX-type 15.
Biology: Investigated for its role in nucleotide metabolism and DNA repair mechanisms.
Medicine: Explored for its potential in enhancing the efficacy of thiopurine-based therapies in leukemia treatment.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
TH1760 exerts its effects by inhibiting NUDIX-type 15, leading to the accumulation of 6-thio- (d) GTP in nucleic acids. This accumulation sensitizes cells to thiopurines, enhancing their anti-leukemia effects. The molecular targets and pathways involved include the direct binding of TH1760 to the catalytic pocket of NUDIX-type 15, disrupting its normal function .
Comparison with Similar Compounds
TH1760 is unique in its high selectivity and potency as an inhibitor of NUDIX-type 15. Similar compounds include:
TH7285: A close analogue of TH1760, differing by a methyl group at a key interacting site.
TH5427: Another NUDIX-type 15 inhibitor with similar activity but different structural features
TH1760 stands out due to its superior selectivity and efficacy in sensitizing cells to thiopurines, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H18N4O5S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
6-[4-(1H-indole-5-carbonyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H18N4O5S/c25-19(14-1-3-16-13(11-14)5-6-21-16)23-7-9-24(10-8-23)30(27,28)15-2-4-17-18(12-15)29-20(26)22-17/h1-6,11-12,21H,7-10H2,(H,22,26) |
InChI Key |
HNCVDRFFJZJQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Origin of Product |
United States |
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